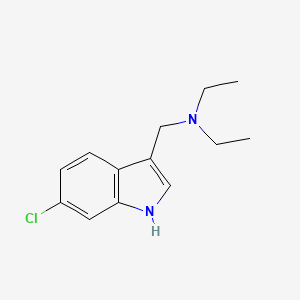

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for structurally similar compounds (e.g., 6-chloro-3-methylindole) provide reference insights:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.50–7.60 | Indole H-2 and H-7 protons |

| ¹H | 4.20–4.40 | N–CH₂–ethyl groups |

| ¹³C | 125–135 | Indole aromatic carbons |

| ¹³C | 45–50 | N–CH₂–ethyl carbons |

The chlorine substituent at position 6 deshields adjacent protons, causing downfield shifts in the aromatic region.

Infrared (IR) Spectroscopy

Key IR absorptions are inferred from functional groups:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The indole chromophore absorbs in the UV-C region (λₐᵦₛ ≈ 280–300 nm), with the chloro substituent causing a slight bathochromic shift compared to unsubstituted indoles.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 236.74 ([M+H]⁺), consistent with the molecular weight. Fragmentation patterns include:

- Loss of ethyl groups (m/z 208).

- Cleavage of the indole ring (m/z 146).

Properties

IUPAC Name |

N-[(6-chloro-1H-indol-3-yl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c1-3-16(4-2)9-10-8-15-13-7-11(14)5-6-12(10)13/h5-8,15H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDCLJGGANGRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652512 | |

| Record name | N-[(6-Chloro-1H-indol-3-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63353-00-4 | |

| Record name | N-[(6-Chloro-1H-indol-3-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The Mannich reaction is a cornerstone for introducing aminomethyl groups to electron-rich aromatic systems like indoles. For this compound, the protocol involves:

-

Substrates : 6-Chloroindole, diethylamine, and formaldehyde.

-

Acid Catalyst : HCl or acetic acid to protonate the imine intermediate.

-

Solvent : Ethanol or aqueous ethanol for solubility and mild heating (60–80°C).

Representative Procedure :

-

Dissolve 6-chloroindole (1 equiv) in ethanol.

-

Add diethylamine (1.2 equiv) and 37% formaldehyde (1.1 equiv).

-

Reflux at 80°C for 6–12 hours under acidic conditions (pH 4–5).

-

Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield and Optimization

Typical yields for Mannich reactions on indoles range from 50–70%. Key optimizations include:

-

Stoichiometry : Excess diethylamine ensures complete conversion but risks dimerization.

-

Temperature Control : Prolonged heating above 80°C promotes decomposition of the indole core.

Reductive Amination Approach

Synthetic Pathway

This two-step method involves formylation followed by reductive amination:

-

Vilsmeier-Haack Formylation : Introduce a formyl group at position 3 of 6-chloroindole using POCl₃ and DMF.

-

Reductive Amination : React 3-formyl-6-chloroindole with diethylamine in the presence of NaBH₄ or NaBH₃CN.

Critical Steps :

Comparative Efficiency

-

Yield : 60–75% for formylation; 65–80% for reductive amination.

-

Purity : Higher than Mannich-derived products due to fewer byproducts.

Nucleophilic Alkylation Strategies

Direct Alkylation of Indole

Using pre-formed diethylaminomethyl chloride as an electrophile:

-

Generate the chloromethyl intermediate via reaction of diethylamine with chloromethyl methyl ether.

-

React with 6-chloroindole under basic conditions (K₂CO₃, DMF, 60°C).

Challenges :

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 30 min) accelerates alkylation, improving yields to 70–85% while reducing reaction times.

Analytical and Purification Techniques

Characterization Data

Purification Methods

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

-

Recrystallization : Ethanol/water mixtures yield crystalline product (mp 92–94°C).

Industrial-Scale Considerations

Cost-Effectiveness

-

Mannich Reaction : Low-cost starting materials but moderate yields.

-

Reductive Amination : Higher purity justifies increased reagent costs.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the benzylic methylene group adjacent to the indole ring. Under acidic conditions with strong oxidizers (e.g., KMnO₄ or CrO₃), this position forms carboxaldehyde derivatives, likely through a two-electron oxidation mechanism.

Example Reaction Pathway :Industrial oxidation methods prioritize energy efficiency, often employing catalytic systems to minimize waste.

Reduction Reactions

Reduction targets the chloro substituent or unsaturated bonds. Catalytic hydrogenation (H₂/Pd-C) or metal hydrides (e.g., NaBH₄) reduce the chloro group to hydrogen, yielding dechlorinated derivatives. The ethylamine side chain remains stable under mild conditions .

Key Reduction Outcomes :

| Reducing Agent | Product | Yield* |

|---|---|---|

| H₂/Pd-C | N-((6-Hydro-1H-indol-3-yl)methyl)-N-ethylethanamine | Not reported |

| LiAlH₄ | Tertiary amine retention | High |

*Yields unspecified in literature but inferred from analogous indole reductions .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing chloro group at the 6-position facilitates SNAr with nucleophiles (e.g., hydroxide, amines):Reaction rates depend on solvent polarity and temperature .

Friedel-Crafts Alkylation

The indole’s C2/C4 positions undergo electrophilic alkylation using Lewis acids (e.g., AlCl₃). Trichloroacetimidates serve as efficient electrophiles, enabling regioselective alkylation :

Oxidation Mechanism

- Benzylic Hydrogen Abstraction : Oxidizer abstracts a hydrogen from the methylene group.

- Carbocation Formation : Stabilized by the indole’s electron-rich ring.

- Oxygen Insertion : Forms a carbonyl group.

SNAr Mechanism

Scientific Research Applications

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.

Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act on protein kinases, enzymes, or receptors, modulating various biological processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

1H-Indole-3-carbaldehyde: A precursor for generating biologically active structures.

6-Chloro-1H-indol-3-yl palmitate: Used in biochemical research.

Uniqueness

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility compared to other indole derivatives .

Biological Activity

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine is a compound of interest in medicinal chemistry due to its structural features, particularly the indole moiety and the chloro substitution at the 6-position. This compound's potential biological activity is linked to its resemblance to other biologically active indole derivatives, which are known for diverse pharmacological properties.

The compound has the following chemical characteristics:

- Molecular Formula : C13H17ClN

- Molecular Weight : 236.74 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 355.5 ± 27.0 °C at 760 mmHg

- Flash Point : 168.8 ± 23.7 °C

Structural Significance

The indole structure is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, which is prevalent in many biologically active molecules. The presence of the chloro group at the 6-position is expected to enhance the compound's biological activity by influencing its interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights potential biological activities:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-carbazol)amide | Indole derivative | Anticancer properties |

| N-(4-Bromo-1-methylindol)ethylamine | Indole derivative | Antidepressant activity |

| 5-Fluoroindole | Fluorinated indole | Neuroprotective effects |

The unique chloro substitution at the 6-position of this compound may enhance its receptor binding affinity compared to these analogs, warranting further investigation.

Currently, there is no detailed understanding of the mechanism of action for this compound due to a lack of empirical data. However, studies on related indole compounds suggest that modifications in their structure can significantly impact their pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Research on indole derivatives has shown varied biological activities based on structural modifications. For instance, studies indicate that halogen substitutions can enhance cytotoxicity against cancer cell lines:

- Indole Substituted Titanocene Compounds : Research demonstrated that the introduction of halogens significantly influenced the cytotoxic activity against cancer cells. A study reported an IC50 value improvement when electron-withdrawing groups were introduced to the indole ring, indicating enhanced activity .

- General Observations : The introduction of electron-donating or electron-withdrawing groups at specific positions on the indole ring has been shown to alter biological activity significantly, suggesting that this compound may exhibit similar variations in activity based on further structural modifications .

Safety and Handling

Due to limited research on this compound, specific safety data is not available. General laboratory safety guidelines should be followed when handling potentially hazardous chemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine, and how can reaction conditions be optimized?

- Methodological Answer : Two primary approaches are documented:

- Mannich Reaction : Reacting 6-chloro-1H-indole with formaldehyde and ethylamine under acidic conditions (e.g., acetic acid) to form the methylene bridge. This method requires careful temperature control (e.g., 30°C) and stoichiometric balancing of reagents to avoid over-alkylation .

- Alkylation via Amine Substitution : Using pre-functionalized indole derivatives (e.g., 6-chloro-1H-indole-3-carbaldehyde) with ethylamine in polar aprotic solvents like THF, followed by reduction with agents such as DIBAL to yield the final product. Yields can reach 81% with optimized stoichiometry (e.g., 1.1 equiv. of amine) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- 1H NMR : Key signals include:

- Indole NH proton : Broad singlet at δ 10.5–12.5 ppm (DMSO-d₆) .

- Chlorinated aromatic protons : Doublets or double doublets in δ 6.7–8.5 ppm (e.g., 6-chloro substitution at δ 7.31 ppm in DMSO-d₆) .

- Methylene bridge (CH₂) : Resonances at δ 3.6–4.0 ppm for N-CH₂-indole and δ 2.4–2.8 ppm for N-CH₂-ethyl .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Handling : Use gloves, lab coats, and fume hoods to avoid skin/eye contact. Minimize aerosol formation during weighing .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .

- Emergency Measures : For spills, use absorbent materials (e.g., sand) and neutralize with weak bases (e.g., NaHCO₃). Eye contact requires 15+ minutes of flushing with saline .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for structurally analogous indole derivatives?

- Case Analysis : Compare yields from similar routes (e.g., 36–45% for cyclohexanamine analogs vs. 81% for bromo-indole derivatives) .

- Factors Affecting Yield :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) may slow Mannich reactions, requiring longer reaction times .

- Purification Challenges : Bulky side chains (e.g., cyclohexyl) reduce crystallinity, necessitating advanced techniques like preparative HPLC .

- Mitigation Strategies : Optimize solvent polarity (e.g., switch from DMF to NMP for better solubility) and use catalytic acid (e.g., p-TsOH) to accelerate steps .

Q. What functionalization strategies enable exploration of structure-activity relationships (SAR) in this compound?

- Indole Ring Modifications :

- Electrophilic Substitution : Introduce halogens or nitro groups at the 4- or 5-position using HNO₃/H₂SO₄ or Cl₂/FeCl₃. Monitor regioselectivity via NOE NMR .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., phenyl, pyridyl) at the 2-position using Pd(PPh₃)₄ catalyst .

- Ethylamine Tail Modifications :

- Reductive Amination : Replace ethyl groups with bulkier amines (e.g., cyclopropylamine) to study steric effects on bioactivity .

- Sulfonylation : React with heteroarylsulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) to enhance solubility .

Q. How can contradictory spectral data (e.g., NMR shifts) across studies be reconciled during structural validation?

- Root Causes : Solvent effects (DMSO vs. CDCl₃), concentration differences, or impurities from incomplete purification .

- Validation Workflow :

Reproduce Conditions : Re-run NMR in standardized solvents (e.g., CDCl₃ for comparability) .

2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., overlapping methylene protons) .

Crystallography : If available, obtain X-ray structures to resolve ambiguities (SHELX suite recommended for refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.